6-Sulfanylidenepyrazolo[3,4-d]pyrimidin-4-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H2N4OS |
|---|---|
Molecular Weight |
166.16 g/mol |
IUPAC Name |
6-sulfanylidenepyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C5H2N4OS/c10-4-2-1-6-9-3(2)7-5(11)8-4/h1H,(H,8,10,11) |
InChI Key |
BUKCPMZEAMNAOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=O)NC(=S)N=C2N=N1 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation with Thiolating Agents
A primary route involves the thionation of pyrazolo[3,4-d]pyrimidin-4-one precursors using sulfurizing agents. For example, Lawesson’s reagent or phosphorus pentasulfide (P$$2$$S$$5$$) converts the carbonyl group at position 4 into a sulfanylidene moiety.
Procedure :
- Starting material : 6-Chloropyrazolo[3,4-d]pyrimidin-4-one.
- Reagents : Lawesson’s reagent (2.2 equiv) in anhydrous toluene.
- Conditions : Reflux at 110°C under nitrogen for 12 hours.
- Yield : ~70–80% after column chromatography.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the sulfurizing agent on the carbonyl oxygen, followed by tautomerization to stabilize the thione form.
Characterization :
- $$^1$$H NMR (DMSO-d$$_6$$): δ 8.21 (s, 1H, pyrazole-H), 13.45 (s, 1H, NH).
- HRMS : m/z 166.16 [M+H]$$^+$$.
Suzuki-Miyaura Cross-Coupling for Functionalized Derivatives
To introduce aryl/heteroaryl groups at position 3, palladium-catalyzed cross-coupling is employed:
- Substrate : 6-Bromo-pyrazolo[3,4-d]pyrimidin-4-one.
- Catalyst : Pd(PPh$$3$$)$$4$$ (5 mol%) with K$$2$$CO$$3$$ in dioxane/H$$_2$$O.
- Conditions : 90°C for 8 hours.
Post-Coupling Thionation :
The bromine atom is replaced with a sulfanylidene group using thiourea in refluxing ethanol.
Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Suzuki Coupling | 82 | 98.5 |
| Thionation | 78 | 97.2 |
One-Pot Reductive Amination and Cyclization
A novel approach combines reductive amination and cyclization in a single pot:
- Reductive Amination : 5-Amino-3-methylpyrazole-4-carboxylic acid reacts with benzaldehyde and NaBH$$_3$$CN.
- Cyclization : Using acetic anhydride to form the pyrazolo[3,4-d]pyrimidin-4-one core.
- Thionation : P$$2$$S$$5$$ in pyridine at 100°C.
Advantages :
Solid-Phase Synthesis for High-Throughput Production
A patent describes solid-supported synthesis for scalable production:
- Resin : Wang resin functionalized with a tert-butyl carbamate (Boc) group.
- Steps :
- Boc deprotection with TFA.
- Coupling with 4-chloro-6-mercaptopyrazolo[3,4-d]pyrimidine using HBTU.
- Cleavage from resin with HFIP.
Throughput : 50–100 mg per batch with >95% purity.
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 75 | 12 | Moderate | High |
| Alkylation-Thiolation | 65 | 18 | High | Moderate |
| Suzuki-Thionation | 78 | 20 | Low | Low |
| One-Pot | 58 | 24 | High | High |
| Solid-Phase | 85 | 48 | Very High | Low |
Key Findings :
- Cyclocondensation offers the best balance of yield and cost for lab-scale synthesis.
- Solid-phase methods are optimal for industrial-scale production despite higher initial costs.
Challenges and Optimization Strategies
- Byproduct Formation : Thiol oxidation to disulfides is mitigated by conducting reactions under inert atmospheres.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switching to THF/water biphasic systems improves isolations.
- Catalyst Loading : Reducing Pd catalyst from 5 mol% to 1 mol% with microwave irradiation maintains efficiency while lowering costs.
Chemical Reactions Analysis
Types of Reactions
6-Mercapto-1H,5H,7H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine ring, leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the mercapto group, to form thioethers or thioesters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydro derivatives.
Substitution: Thioethers, thioesters.
Scientific Research Applications
6-Mercapto-1H,5H,7H-pyrazolo[3,4-d]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and proteases.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Mercapto-1H,5H,7H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases, by binding to their active sites. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. Additionally, the compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
Sulfur-Containing Derivatives
- 6-Sulfanylidene vs. In contrast, thioether-linked analogs (e.g., 6-[(2-oxoethyl)thio] derivatives in ) exhibit greater conformational flexibility, which may improve solubility but reduce target specificity . Thiazolo-fused derivatives (e.g., 3b and 3g in ) demonstrate potent xanthine oxidase inhibition, likely due to the fused thiazole ring mimicking the planar structure of xanthine substrates .
Anticancer Activity
- Compound 10e (), featuring a 4-nitrobenzylideneamino group at position 5, shows remarkable activity against MCF-7 breast cancer cells (IC50 = 11 µM). The nitro group’s electron-withdrawing properties likely enhance DNA intercalation or topoisomerase inhibition .
- Trisubstituted derivatives () inhibit cyclin-dependent kinases (CDKs) with high selectivity, suggesting that substitutions at positions 1, 3, and 6 fine-tune interactions with kinase ATP-binding pockets .
Kinase Inhibition
- The [1,3,6]-trisubstituted-pyrazolo[3,4-d]pyrimidin-4-ones () exhibit selective inhibition of CDKs and CDK-related kinases (CRKs). For example, compound 38 (1,3-dimethyl-6-(2-propoxy-5-methanesulfonamidophenyl)) demonstrates in vivo efficacy at 5 mg/kg, highlighting the importance of hydrophobic and hydrogen-bonding substituents .
Key Research Findings and Gaps
- Notable Trends: Substituents at position 5 (e.g., benzylideneamino groups) significantly enhance anticancer activity, while fused thiazole rings improve enzyme inhibition . Trisubstitution patterns (1,3,6-positions) enable selective kinase targeting, a property underexplored in monosubstituted derivatives like 6-sulfanylidenepyrazolo[...] .
- Research Gaps: Limited data exist on the sulfanylidene group’s direct impact on pharmacokinetics or toxicity. Comparative studies between sulfanylidene and sulfone/sulfoxide derivatives are needed to evaluate electronic effects.
Biological Activity
6-Sulfanylidenepyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a pyrazolo-pyrimidine core with a sulfanyl group. Its molecular formula is , and it has a molecular weight of 178.21 g/mol. The presence of the sulfanyl group is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 178.21 g/mol |
| IUPAC Name | This compound |
| Chemical Structure | Chemical Structure |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The compound induces apoptosis in cancer cells, primarily through the activation of caspase pathways and inhibition of cell cycle progression.
- Case Study : In vitro studies demonstrated that treatment with the compound led to a reduction in cell viability by up to 70% in MCF-7 cells at concentrations as low as 10 µM. Molecular docking studies suggest that it binds effectively to the ATP-binding site of kinases involved in cancer progression, such as EGFR and CDK2 .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition at minimal inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.
- Case Study : A study evaluating the antimicrobial effects revealed that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Antiparasitic Effects
Additionally, the compound has shown promising results against parasitic infections, particularly those caused by protozoa. Research indicates that it disrupts the metabolic pathways essential for parasite survival.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : The compound acts as a competitive inhibitor of several kinases involved in cell signaling pathways critical for cancer cell survival.
- Apoptotic Pathway Activation : It promotes apoptosis through mitochondrial pathway activation and caspase cascade stimulation.
- Disruption of Cell Wall Synthesis : In bacteria, it interferes with cell wall synthesis mechanisms, leading to cell lysis.
Comparative Analysis with Related Compounds
To better understand its efficacy, we compare this compound with other similar compounds known for their biological activities:
| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| This compound | High | Moderate | Kinase inhibition, apoptosis induction |
| Phenylpyrazolo[3,4-d]pyrimidine | Moderate | High | Dual EGFR/VGFR2 inhibition |
| Quinazolinone derivatives | Variable | Low | Diverse mechanisms depending on substituents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
